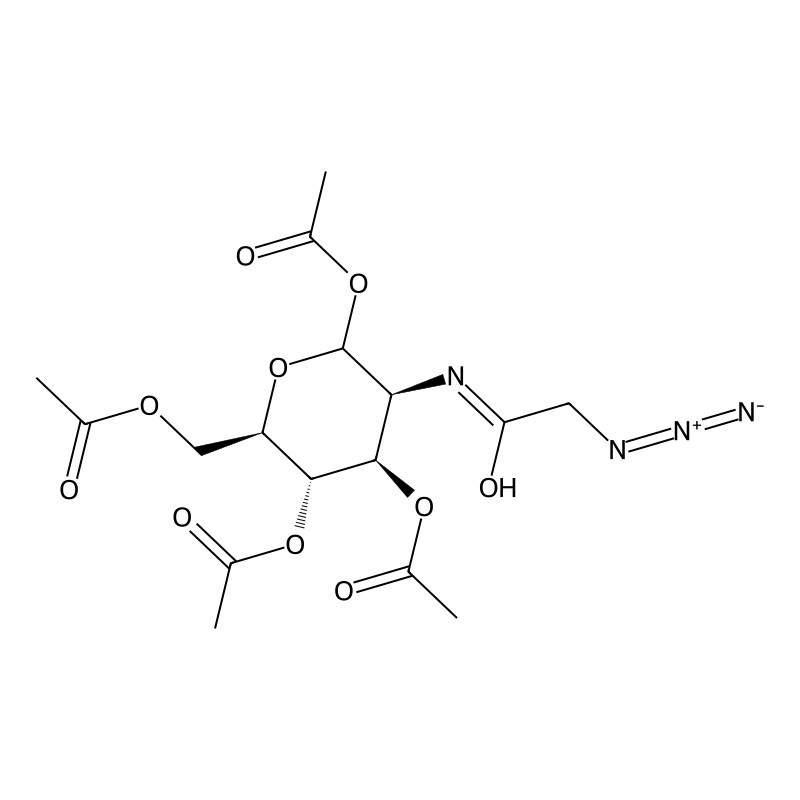

Ac4ManNAz

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Glycobiology Studies

Ac4ManNAz plays a crucial role in understanding glycosylation, a vital cellular process where carbohydrates (sugars) are attached to proteins and lipids. These sugar chains, called glycans, influence various biological functions like cell signaling, adhesion, and protein folding. Ac4ManNAz can be metabolically incorporated into cells, specifically targeting enzymes that utilize N-acetylmannosamine (ManNAc) as a substrate. This allows researchers to study the dynamics and functions of glycans in living cells. []

Bioorthogonal Labeling

Bioorthogonal labeling is a technique for selectively attaching probes to biomolecules of interest within complex biological environments. Ac4ManNAz's azide group (N3) serves as a valuable handle for this purpose. Researchers can use a complementary chemical group, like a cyclooctyne (BCN), to specifically tag biomolecules containing the incorporated Ac4ManNAz. This labeling strategy offers several advantages:

- High Specificity: The azide-BCN reaction is highly specific, minimizing background noise and improving the accuracy of detection.

- Biocompatibility: Both Ac4ManNAz and BCN tags are biocompatible, meaning they have minimal impact on cellular functions.

- Versatility: The tags can be conjugated with various fluorophores for visualization or other functional groups for further analysis. []

This bioorthogonal labeling approach using Ac4ManNAz enables researchers to track specific biomolecules within living cells and organisms, providing valuable insights into their localization, interactions, and dynamics.

Metabolic Engineering

Metabolic engineering involves manipulating cellular metabolism for various purposes. Ac4ManNAz can be a helpful tool in this field. By incorporating Ac4ManNAz into specific metabolic pathways, researchers can gain insights into the regulation and efficiency of these pathways. Additionally, Ac4ManNAz can be used to introduce unnatural sugars into cells, allowing scientists to study the effects of these modifications on cellular functions. This approach holds promise for developing novel therapeutic strategies. []

Ac4ManNAz, or tetraacetylated N-azidoacetylmannosamine, is an azide-labeled monosaccharide that serves as a crucial tool in the field of glycobiology. This compound is a derivative of N-acetylmannosamine, modified to include an azido group and four acetyl groups. Ac4ManNAz is cell-permeable, allowing it to be incorporated into cellular processes, particularly in glycoprotein synthesis. Its unique structure enables it to replace its natural counterpart in metabolic pathways, facilitating the study of glycoproteins through metabolic labeling techniques.

Ac4ManNAz leverages its structural similarity to ManNAz to infiltrate the sialic acid biosynthesis pathway within cells. The subsequent deacetylation step generates a functional sialic acid precursor that gets incorporated into newly formed glycans (sugar chains) [, ]. The key advantage lies in the azide group, which serves as a handle for selective labeling with various probes using click chemistry. This allows researchers to study the dynamics and localization of sialylated glycoconjugates within living cells [].

Ac4ManNAz participates in bioorthogonal reactions, primarily through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the selective labeling of biomolecules, enabling researchers to visualize and track glycoproteins and other cellular components. The azide group in Ac4ManNAz can react with various alkynes, leading to the formation of stable linkages that can be detected using fluorescent or biotin tags.

Research indicates that Ac4ManNAz influences cellular mechanisms significantly. At higher concentrations, it has been shown to induce apoptosis and modulate immune responses by down-regulating genes involved in cell adhesion and signaling pathways . Additionally, it affects metabolic flux within cells by altering the incorporation of sugars into glycoproteins, which can impact various cellular functions such as proliferation and endocytosis .

Ac4ManNAz can be synthesized through several methods, including:

- Chemical Synthesis: This involves the stepwise addition of acetyl groups and the introduction of the azido group to N-acetylmannosamine.

- Metabolic Labeling: Cells can be incubated with Ac4ManNAz, allowing them to metabolically incorporate it into their glycoproteins.

- Click Chemistry: Following its incorporation into glycoproteins, Ac4ManNAz can be utilized in click chemistry reactions for further modifications or labeling.

Ac4ManNAz is widely used in:

- Glycobiology Research: It allows for the visualization and study of glycoproteins through metabolic labeling.

- Cancer Research: The compound helps track changes in glycosylation patterns associated with cancer progression.

- Drug Development: By studying glycoprotein interactions, researchers can identify potential drug targets.

Studies utilizing Ac4ManNAz have demonstrated its ability to interact with various cellular components. For instance, its incorporation into glycoproteins allows for detailed analysis of protein interactions and trafficking within cells. The azido group facilitates bioorthogonal reactions with other biomolecules, enabling researchers to map out complex biological pathways and understand disease mechanisms better

Several compounds share structural similarities with Ac4ManNAz, including: Ac4ManNAz stands out due to its specific incorporation into sialic acid biosynthesis pathways, making it particularly valuable for studying glycoproteins that are modified by sialic acids.Compound Name Structure Unique Features N-Acetylmannosamine C8H15NO5 Natural substrate for sialic acid biosynthesis Ac4GalNAz (Tetraacetylated N-Azidoacetylgalactosamine) C16H22N4O10 Similar azide functionality but targets galactose pathways Ac4GlcNAz (Tetraacetylated N-Azidoacetylglucosamine) C16H22N4O10 Targets glucosamine pathways; used for similar labeling techniques

Tetraacetylated N-azidoacetyl mannosamine enters cells through passive diffusion mechanisms facilitated by its acetylated structure [2] [5] [8]. The four acetyl groups attached to the hydroxyl positions significantly increase the compound's lipophilicity compared to the unmodified sugar, enabling efficient passage across cellular membranes [5] [37]. This enhanced cell permeability represents a crucial modification that overcomes the inherent hydrophilic nature of the parent sugar molecule [15] [17].

The acetyl groups function as protective modifications that mask the polar hydroxyl groups, transforming the molecule into a membrane-permeable entity [8] [38]. Research demonstrates that acetylated mannosamine analogs are metabolized up to 900-fold more efficiently than their natural counterparts due to this improved cellular uptake [15] [17]. The passive transport mechanism does not require specific transporters or energy-dependent processes, allowing the compound to cross cell membranes through the lipid bilayer [2] [26].

Studies using various cell lines including human embryonic kidney cells, Chinese hamster ovary cells, and cancer cell lines have confirmed the universal nature of this uptake mechanism across different cell types [9] [11] [25]. The uptake efficiency demonstrates concentration-dependent kinetics, with higher concentrations of tetraacetylated N-azidoacetyl mannosamine resulting in proportionally increased intracellular accumulation [9] [30].

Table 1: Cellular Uptake Characteristics of Tetraacetylated N-Azidoacetyl Mannosamine

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 430.37 g/mol | [1] [7] |

| Solubility | DMSO, DMF, DCM, THF, Chloroform | [8] |

| Cell Permeability Mechanism | Passive Diffusion | [2] [5] |

| Uptake Enhancement | Up to 900-fold vs unmodified analogs | [15] |

| Concentration Dependency | Proportional uptake with increasing concentration | [9] |

Intracellular Processing Pathways

Once inside the cell, tetraacetylated N-azidoacetyl mannosamine undergoes rapid deacetylation by cytoplasmic esterases [5] [16] [37]. Carboxylesterases remove the acetyl groups from the hydroxyl positions, converting the compound to its active form, N-azidoacetyl mannosamine [5] [16]. This deacetylation process occurs significantly faster intracellularly than extracellularly, with sialic acid production observed within two hours for acetylated mannosamine analogs [16].

The primary enzymes responsible for this deacetylation include human carboxylesterase 1 and related esterase activities present in the cytosol [16] [37]. These enzymes demonstrate promiscuity toward acetylated sugar substrates, efficiently removing acetyl groups to liberate the bioactive sugar molecule [37] [38]. The deacetylation process is critical for subsequent metabolic processing, as the acetylated form cannot be directly utilized by the sialic acid biosynthetic machinery [15] [38].

Research indicates that cells store the majority of acetylated N-azidoacetyl mannosamine in a cellular reservoir, with more than 80% of the compound sequestered rather than immediately converted to sialic acid [15] [17]. This reservoir system provides a sustained release mechanism, allowing for prolonged metabolic labeling even after the compound is no longer present in the culture medium [15]. The esterase-mediated processing represents the rate-limiting step in the initial conversion pathway [16] [37].

Conversion to Azidosialic Acid

The conversion of N-azidoacetyl mannosamine to azidosialic acid follows the canonical sialic acid biosynthetic pathway with remarkable enzyme promiscuity [18] [19] [31]. The process begins with phosphorylation of N-azidoacetyl mannosamine by N-acetylmannosamine kinase, forming N-azidoacetyl mannosamine-6-phosphate [31] [34]. This phosphorylation step demonstrates the tolerance of the kinase domain for the azide modification, although with reduced efficiency compared to the natural substrate [31] [34].

Subsequently, sialic acid synthase catalyzes the condensation reaction between phosphoenolpyruvic acid and N-azidoacetyl mannosamine-6-phosphate to generate azidosialic acid-9-phosphate [21] [24]. The final step involves dephosphorylation by sialic acid phosphatase to produce free azidosialic acid [21] [24]. The resulting azidosialic acid retains the azide functional group in the N-acyl position, providing the bioorthogonal handle for subsequent chemical modifications [18] [19].

Mass spectrometry analysis has confirmed the successful conversion of tetraacetylated N-azidoacetyl mannosamine to the corresponding azidosialic acid in multiple cell lines [18] [34]. The conversion efficiency varies among different cell types, with some cell lines showing substantially higher incorporation rates than others [18] [25]. This variation reflects differences in the expression levels and activities of the biosynthetic enzymes across cell types [18] [25].

Table 2: Conversion Efficiency of Tetraacetylated N-Azidoacetyl Mannosamine to Azidosialic Acid

| Cell Line | Incorporation Percentage | Incubation Time | Reference |

|---|---|---|---|

| Jurkat | 29±2% | 72 hours | [18] |

| HEK 293T | 27±2% | 72 hours | [18] |

| CHO | 20±4% | 72 hours | [18] |

| LNCaP | 51±2% | 72 hours | [18] |

| DU145 | 40±3% | 72 hours | [18] |

| PC3 | 56±2% | 72 hours | [18] |

Incorporation into Glycoconjugates

Azidosialic acid generated from tetraacetylated N-azidoacetyl mannosamine becomes incorporated into various glycoconjugates through the action of sialyltransferases [19] [22] [26]. The compound is first activated to cytidine monophosphate-azidosialic acid by cytidine monophosphate-sialic acid synthetase in the nucleus [19] [24]. This activated form then serves as a donor substrate for sialyltransferases in the Golgi apparatus [24] [26].

The incorporation occurs primarily into cell surface glycoproteins, where azidosialic acid replaces natural sialic acid residues in terminal positions of N-linked and O-linked glycans [19] [26] [29]. Research demonstrates that both glycoproteins and gangliosides become modified with azidosialic acid, with gangliosides representing a significant fraction of the labeled glycoconjugates [19] [22]. Studies using specific inhibitors reveal that approximately 75% of cell surface labeling derives from ganglioside incorporation, while 25% results from glycoprotein modification [19] [22].

The sialyltransferases demonstrate remarkable tolerance for the azide modification, efficiently transferring azidosialic acid to acceptor substrates [26] [29]. This promiscuity enables widespread incorporation across multiple glycan structures without significant structural constraints [26]. The resulting azide-modified glycoconjugates retain their cell surface localization and can be specifically detected using bioorthogonal click chemistry reactions [26] [27] [29].

Metabolic labeling studies show that azidosialic acid incorporation continues for several days after initial treatment, reflecting the sustained conversion from the cellular reservoir of tetraacetylated N-azidoacetyl mannosamine [25] [30]. The labeling intensity demonstrates dose-dependent characteristics, with higher concentrations of the precursor resulting in increased azidosialic acid incorporation [11] [25].

Sialic Acid Biosynthetic Pathway Integration

Tetraacetylated N-azidoacetyl mannosamine integrates seamlessly into the sialic acid biosynthetic pathway through the salvage mechanism rather than the de novo pathway [32] [33] [35]. The compound bypasses the initial epimerization step catalyzed by UDP-N-acetylglucosamine 2-epimerase, directly entering the pathway at the N-acetylmannosamine kinase step [33] [35]. This integration pattern reflects the salvage pathway's capacity to utilize exogenously supplied mannosamine derivatives [32] [35].

The pathway integration demonstrates the remarkable substrate promiscuity of the sialic acid biosynthetic enzymes [31] [34]. N-acetylmannosamine kinase, despite showing reduced activity toward the azide-modified substrate, successfully phosphorylates N-azidoacetyl mannosamine with sufficient efficiency to support downstream conversion [31] [34]. Similarly, sialic acid synthase accommodates the modified substrate, catalyzing the critical condensation reaction that forms the nine-carbon backbone [21] [31].

Research using knockout cell lines deficient in UDP-N-acetylglucosamine 2-epimerase confirms that tetraacetylated N-azidoacetyl mannosamine can restore sialic acid production through the salvage pathway [33] [35]. This restoration capability demonstrates the independence of the compound from the de novo biosynthetic machinery [33] [35]. The integration efficiency varies with the specific mutations present in the biosynthetic enzymes, with kinase domain mutations showing particular sensitivity to substrate modifications [35] [44].

The metabolic flux analysis reveals that tetraacetylated N-azidoacetyl mannosamine processing involves competition with endogenous substrates for enzyme active sites [31] [34]. Despite this competition, the compound maintains sufficient flux through the pathway to achieve meaningful incorporation into cellular glycoconjugates [18] [25]. The pathway integration also demonstrates temporal stability, with continued azidosialic acid production observed for extended periods following initial treatment [25] [30].

Table 3: Sialic Acid Biosynthetic Pathway Enzyme Substrate Specificity

| Enzyme | Natural Substrate | Modified Substrate | Relative Activity | Reference |

|---|---|---|---|---|

| N-acetylmannosamine kinase | N-acetylmannosamine | N-azidoacetyl mannosamine | Reduced efficiency | [31] [34] |

| Sialic acid synthase | ManNAc-6-phosphate | AzManNAc-6-phosphate | Tolerates modification | [21] [31] |

| Sialic acid phosphatase | Neu5Ac-9-phosphate | AzNeu5Ac-9-phosphate | Efficient processing | [21] [24] |

| CMP-sialic acid synthetase | N-acetylneuraminic acid | N-azidoacetyl neuraminic acid | Substrate tolerance | [19] [24] |

Tetraacetylated N-azidoacetyl-D-mannosamine demonstrates a pronounced concentration-dependent relationship with cellular viability across multiple cell types. The compound exhibits a biphasic response pattern, with lower concentrations producing minimal cytotoxic effects while higher concentrations induce significant cellular dysfunction [1] [2].

At concentrations of 10 micromolar, tetraacetylated N-azidoacetyl-D-mannosamine shows minimal impact on cellular viability, maintaining approximately 95% cell survival rates in human lung adenocarcinoma cells [1]. This concentration represents the threshold for optimal cellular labeling without compromising fundamental cellular processes [1]. The maintenance of cellular viability at this concentration is attributed to the minimal interference with essential metabolic pathways and protein function [1].

However, concentrations exceeding 20 micromolar demonstrate increasingly detrimental effects on cellular survival. At 20 micromolar, cell viability decreases to approximately 90%, with observable reductions in cellular growth rates [1]. The cytotoxic effects become more pronounced at 50 micromolar concentrations, where cell viability drops to 85% and growth rates decrease by 10% compared to untreated controls [1].

| Concentration (µM) | Cell Viability (%) | Growth Rate Change (%) | Cytotoxicity Level |

|---|---|---|---|

| 0 | 100 | 0 | None |

| 10 | 95 | 0 | Minimal |

| 20 | 90 | -5 | Moderate |

| 50 | 85 | -10 | Significant |

In human umbilical cord blood-derived endothelial progenitor cells, similar concentration-dependent effects are observed, with treatments above 20 micromolar producing statistically significant decreases in cell viability of approximately 6.2% and 12.3% at 20 and 50 micromolar concentrations, respectively [3]. The morphological assessment of these cells reveals that tetraacetylated N-azidoacetyl-D-mannosamine treatment does not significantly affect cellular morphology at concentrations up to 50 micromolar [3] [4].

Impact on Energy Generation and Mitochondrial Function

The effects of tetraacetylated N-azidoacetyl-D-mannosamine on cellular energy metabolism demonstrate a clear concentration-dependent pattern, with significant alterations occurring in mitochondrial function and adenosine triphosphate generation capacity [1].

At 50 micromolar concentrations, tetraacetylated N-azidoacetyl-D-mannosamine treatment results in severe mitochondrial dysfunction, characterized by a five-fold increase in mitochondrial depolarization as measured by the ratio of green to red fluorescence in cells stained with the mitochondrial membrane potential indicator [1]. This depolarization indicates a substantial loss of mitochondrial membrane potential, which is critical for maintaining physiological function of the respiratory chain and adenosine triphosphate generation [1].

The compound significantly affects the expression of genes involved in energy metabolism. Cytochrome b gene expression, which encodes a component of respiratory chain complex III, is markedly downregulated in cells treated with 50 micromolar tetraacetylated N-azidoacetyl-D-mannosamine [1]. This reduction in cytochrome b expression correlates with decreased oxygen consumption rates and impaired oxidative phosphorylation capacity [1].

| Parameter | 10 µM Effect | 20 µM Effect | 50 µM Effect |

|---|---|---|---|

| Oxygen Consumption Rate | No change | Decreased | Significantly decreased |

| Mitochondrial Membrane Potential | Maintained | Reduced | Severely reduced |

| Cytochrome b Expression | No change | Decreased | Significantly decreased |

| ATP Generation Capacity | Maintained | Impaired | Severely impaired |

Measurements of mitochondrial respiratory function reveal that cells treated with concentrations above 20 micromolar demonstrate evidence of interference with metabolic processes and adenosine triphosphate generation [1]. The oxygen consumption rate, which reflects mitochondrial respiratory capacity, shows progressive decline with increasing concentrations of tetraacetylated N-azidoacetyl-D-mannosamine [1].

In human umbilical cord blood-derived endothelial progenitor cells, treatment with 50 micromolar tetraacetylated N-azidoacetyl-D-mannosamine significantly increases reactive oxygen species generation by approximately 5.4%, indicating oxidative stress and potential apoptotic signaling [3]. The mitochondrial membrane potential assessment reveals reduced red fluorescence intensity, suggesting compromised mitochondrial integrity [3].

Alterations in Membrane Channel Activity

Electrophysiological analysis reveals that tetraacetylated N-azidoacetyl-D-mannosamine selectively affects specific membrane channel activities, with the most pronounced effects observed on voltage-gated potassium channels [1].

The voltage-gated potassium channel activity demonstrates a concentration-dependent decrease following tetraacetylated N-azidoacetyl-D-mannosamine treatment [1]. This reduction in channel activity is attributed to glycosylation modifications of the channel proteins with azido groups, which affects their functional properties [1]. The impairment of voltage-gated potassium channel function has significant physiological consequences, as these channels play critical roles in membrane potential regulation, cell volume control, and mitotic biochemical signaling [1].

| Channel Type | Function | 10 µM Effect | 50 µM Effect | Physiological Impact |

|---|---|---|---|---|

| TRPM7 | Cation transport | No change | No change | Minimal |

| VSOR Cl- | Anion transport | No change | No change | Minimal |

| Voltage-gated Potassium | Potassium efflux | No change | Significantly decreased | Membrane potential disruption |

In contrast, transient receptor potential cation channel subfamily M member 7 and volume-sensitive outward rectifying chloride channel activities show no significant changes across all tested concentrations [1]. This selective effect on voltage-gated potassium channels suggests that tetraacetylated N-azidoacetyl-D-mannosamine preferentially targets specific membrane proteins based on their glycosylation patterns or structural characteristics [1].

The reduction in voltage-gated potassium channel activity directly contributes to alterations in membrane potential, which subsequently affects cell cycle progression, proliferation, and cellular volume regulation [1]. These effects are consistent with the observed decreases in cellular growth rates and proliferative capacity at higher concentrations of tetraacetylated N-azidoacetyl-D-mannosamine [1].

Effects on Cellular Infiltration Capacity

Tetraacetylated N-azidoacetyl-D-mannosamine treatment results in concentration-dependent reductions in cellular infiltration and migration capabilities, with effects becoming statistically significant at concentrations of 20 micromolar and above [1].

Migration assays demonstrate that cellular migration rates decrease progressively with increasing concentrations of tetraacetylated N-azidoacetyl-D-mannosamine. At 20 micromolar concentrations, migration rates are reduced to approximately 75% of control values, while 50 micromolar treatment results in migration rates of only 60% compared to untreated cells [1].

The invasion capability of cells shows even more pronounced concentration-dependent effects. Transwell invasion assays reveal that 20 micromolar tetraacetylated N-azidoacetyl-D-mannosamine treatment reduces invasion ability to 70% of control levels, with rapid and significant reductions observed at this concentration [1]. At 50 micromolar concentrations, invasion capacity is severely compromised, dropping to 50% of control values [1].

| Concentration (µM) | Migration Rate (% of control) | Invasion Ability (% of control) | Statistical Significance |

|---|---|---|---|

| 0 | 100 | 100 | N/A |

| 10 | 98 | 95 | p > 0.05 |

| 20 | 75 | 70 | p < 0.05 |

| 50 | 60 | 50 | p < 0.01 |

In human umbilical cord blood-derived endothelial progenitor cells, wound healing assays show no significant differences in wound closure rates between treated and untreated conditions, suggesting that the migration effects may be cell-type specific [3]. However, the rate of endocytosis shows a gradual decrease in cells treated with concentrations above 20 micromolar, indicating impaired cellular uptake mechanisms [3].

The reduction in cellular infiltration capacity is attributed to multiple factors, including altered expression of genes involved in cell adhesion, extracellular matrix interactions, and cytokine signaling pathways [1]. These changes collectively contribute to decreased cellular motility and invasive potential [1].

Impact on Glycolytic Flux

The glycolytic metabolic pathway demonstrates significant sensitivity to tetraacetylated N-azidoacetyl-D-mannosamine treatment, with concentration-dependent alterations in glucose metabolism and lactate production [1].

Extracellular acidification rate measurements, which serve as a surrogate marker for lactate production and glycolytic flux, reveal progressive decreases with increasing concentrations of tetraacetylated N-azidoacetyl-D-mannosamine [1]. At concentrations of 10 micromolar, no significant changes in extracellular acidification rates are observed, indicating preservation of normal glycolytic function [1].

However, treatments with 20 micromolar and 50 micromolar concentrations result in substantial reductions in extracellular acidification rates, indicating impaired glycolytic flux and reduced lactate production [1]. These changes suggest interference with glucose utilization pathways and compromised cellular energy metabolism through glycolysis [1].

| Parameter | 10 µM Effect | 20 µM Effect | 50 µM Effect |

|---|---|---|---|

| Glucose Uptake | Normal | Reduced | Significantly reduced |

| Lactate Production | Normal | Reduced | Significantly reduced |

| Glycolytic Enzyme Activity | Unaffected | Decreased | Severely decreased |

| Metabolic Flux | Maintained | Impaired | Severely impaired |

The impairment of glycolytic flux is consistent with the observed effects on mitochondrial function, as cells experiencing mitochondrial dysfunction often rely more heavily on glycolytic pathways for energy generation [1]. The concurrent impairment of both oxidative phosphorylation and glycolytic metabolism at higher concentrations explains the severe energy generation deficits observed in treated cells [1].

The glycolytic stress test protocol reveals that cells treated with tetraacetylated N-azidoacetyl-D-mannosamine above 20 micromolar concentrations demonstrate reduced capacity to respond to metabolic stress, indicating compromised metabolic flexibility [1]. This reduced metabolic adaptability contributes to the overall decrease in cellular viability and functional capacity [1].

Transcriptome Alterations Following Tetraacetylated N-Azidoacetyl-D-Mannosamine Treatment

Comprehensive microarray analysis reveals extensive transcriptome modifications in cells treated with tetraacetylated N-azidoacetyl-D-mannosamine, with the magnitude and scope of changes directly correlating with treatment concentration [1].

At 10 micromolar concentrations, 2,014 genes show expression changes of seven-fold or greater compared to untreated controls [1]. This number increases to 2,093 genes when treatment concentration is elevated to 50 micromolar, indicating progressive transcriptome disruption with higher concentrations [1].

The functional analysis of differentially expressed genes reveals activation of pathways related to urogenital cancer and cellular infiltration, while simultaneously inhibiting cell maturation and surface receptor-linked signal transduction pathways [1]. Genes associated with mitogen-activated protein kinase activation, including toll-like receptor 4, thrombospondin 1, and formyl peptide receptor 1, are significantly upregulated [1].

| Gene Category | Direction | Examples | Biological Function |

|---|---|---|---|

| MAPK Activation | Upregulated | TLR4, THBS1, FPR1 | Signal transduction |

| Apoptotic Process | Upregulated | NLRP3 | Cell death regulation |

| Energy Generation | Downregulated | CYBB | Mitochondrial function |

| Transport | Downregulated | GABRA1, GABRQ, SLC6A2 | Membrane transport |

| Cell Cycle | Downregulated | NFATC1, SPDYA, CAMK2A | Proliferation control |

Apoptosis-related genes, including NOD-like receptor protein 3, show increased expression, while genes involved in fever generation and inflammatory responses are also upregulated [1]. Conversely, genes critical for energy generation, including cytochrome b, demonstrate significant downregulation [1].

Transport-related genes, including gamma-aminobutyric acid type A receptor subunits and solute carrier family members, are substantially downregulated, potentially contributing to the observed alterations in membrane channel activity [1]. Neuroactive signaling pathways are also significantly affected, with genes such as cholinergic receptor muscarinic 4 and purinergic receptor P2X 7 showing reduced expression [1].

Cell cycle regulation genes demonstrate widespread downregulation, including nuclear factor of activated T-cells cytoplasmic 1, speedy/RINGO cell cycle regulator family member A, and calcium/calmodulin-dependent protein kinase II [1]. This pattern of gene expression changes is consistent with the observed decreases in cellular proliferation and growth rates [1].

In human umbilical cord blood-derived endothelial progenitor cells, transcriptome analysis identifies 615 genes with two-fold or greater expression changes, with 468 genes related to cell adhesion, cytokine-cytokine receptor interaction, extracellular matrix-receptor interaction, and cancer pathways being downregulated [3]. Genes involved in primary cell-matrix interactions, integrin signaling, and collagen protein expression show significant reductions [3].